Physical and chemical properties of 1-Methanesulfonylcyclopropane-1-carboxylic acid
Physical and chemical properties of 1-Methanesulfonylcyclopropane-1-carboxylic acid
An In-Depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic acid
Introduction: Unveiling a Unique Trifecta of Functionality
1-Methanesulfonylcyclopropane-1-carboxylic acid stands as a molecule of significant interest in the landscape of modern chemical research and pharmaceutical development. It incorporates three distinct and influential chemical motifs: a reactive carboxylic acid, a potent electron-withdrawing methanesulfonyl group, and a strained, conformationally rigid cyclopropane ring. This unique combination imparts a specific set of physicochemical characteristics that make it a valuable building block for creating novel chemical entities. The presence of the carboxylic acid group, a common feature in approximately 25% of all commercialized pharmaceuticals, provides a crucial handle for solubility and biological interactions.[1] This guide offers a comprehensive exploration of its properties, a robust framework for its empirical characterization, and insights into its relevance in the field of drug discovery.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound begins with its fundamental physical and chemical attributes. The properties of 1-Methanesulfonylcyclopropane-1-carboxylic acid are dictated by the interplay of its functional groups. The carboxylic acid moiety allows for hydrogen bonding, while the overall polarity is influenced by the sulfonyl group.
| Property | Value / Description | Source |
| IUPAC Name | 1-(methylsulfonyl)cyclopropane-1-carboxylic acid | PubChem |
| CAS Number | 1249197-58-7 | [2][3] |
| Molecular Formula | C₅H₈O₄S | [4] |
| Molecular Weight | 164.18 g/mol | [3] |
| Monoisotopic Mass | 164.01433 Da | [4] |
| Canonical SMILES | CS(=O)(=O)C1(CC1)C(=O)O | [3][4] |
| InChI | InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | [4] |
| InChIKey | SSESRMFTJIQDNB-UHFFFAOYSA-N | [4] |
| Predicted XlogP | -0.5 | [4] |
| Appearance | Solid (predicted based on similar compounds) | N/A |
| Boiling Point | High, due to strong intermolecular hydrogen bonding.[5][6] | N/A |
| Solubility | Expected to be soluble in polar organic solvents and have some solubility in water due to the polar carboxyl and sulfonyl groups.[5][6] | N/A |
| pKa | Predicted to be a relatively strong acid due to the inductive electron-withdrawing effect of the adjacent methanesulfonyl group. | N/A |
Section 2: Molecular Structure and Chemical Reactivity
The reactivity profile of 1-Methanesulfonylcyclopropane-1-carboxylic acid is a direct consequence of its constituent parts.
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Carboxylic Acid Group : This is the primary center for acidity and nucleophilic acyl substitution reactions.[7] As a polar, protic group, it readily engages in hydrogen bonding, which significantly elevates its boiling point compared to non-polar compounds of similar molecular weight.[6][8] It can be deprotonated by bases to form carboxylate salts, converted to esters via Fischer esterification, or transformed into amides by coupling with amines.[7][9]
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Methanesulfonyl Group : This group is a powerful electron-withdrawing moiety. Its presence on the same carbon as the carboxylic acid (the α-carbon) significantly increases the acidity of the carboxyl proton through inductive effects. This enhances the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to a simple alkyl carboxylic acid.[9]
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Cyclopropane Ring : The three-membered ring is characterized by significant angle strain. This can influence bond lengths and angles and may affect the molecule's overall stability and reactivity. In drug design, cyclopropane rings are often incorporated to provide conformational constraint, improve metabolic stability, or modulate binding affinity.
Caption: Molecular structure highlighting the key functional groups.
Section 3: A Guide to Spectroscopic Characterization
Definitive structural confirmation relies on a suite of spectroscopic techniques. The expected data for this molecule are summarized below.
| Technique | Expected Features | Rationale |
| ¹H NMR | ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton.~3.0 ppm (singlet, 3H): Methyl protons of the sulfonyl group.~1.5-2.5 ppm (multiplets, 4H): Diastereotopic protons of the cyclopropane ring. | The acidic proton is highly deshielded.[10][11] The sulfonyl group deshields the adjacent methyl group. Cyclopropane protons typically appear in the aliphatic region with complex coupling. |
| ¹³C NMR | ~160-180 ppm: Carbonyl carbon of the carboxylic acid.~40-50 ppm: Methyl carbon.~20-40 ppm: Quaternary and CH₂ carbons of the cyclopropane ring. | The carbonyl carbon is significantly deshielded.[10][11] The other carbons appear in the expected aliphatic region. |
| IR Spectroscopy | ~3500-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹ (strong): C=O stretch.~1300 cm⁻¹ & ~1150 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches. | These are characteristic and highly diagnostic peaks for carboxylic acids and sulfones.[10] |
| Mass Spectrometry | M-17 peak: Loss of ·OH radical.M-45 peak: Loss of ·COOH radical.Prominent peak for the molecular ion (M⁺). | Fragmentation is often initiated at the carboxylic acid group.[10] |
Section 4: Experimental Workflows for Analysis
A systematic approach is crucial for the validation and characterization of 1-Methanesulfonylcyclopropane-1-carboxylic acid. The following protocols provide a self-validating framework.
Protocol 1: Determination of Physicochemical Properties
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Melting Point Determination:
-
Causality: The melting point is a primary indicator of purity. A sharp, narrow melting range suggests a highly pure compound.
-
Method: Place a small, dry sample in a capillary tube. Use a calibrated digital melting point apparatus. Heat slowly (1-2 °C/min) near the expected melting point to ensure accuracy. Record the temperature range from the first appearance of liquid to complete liquefaction.
-
-
Solubility Assessment:
-
Causality: Understanding solubility is critical for reaction setup, purification, and formulation in drug development.
-
Method: To 1 mg of the compound in a small vial, add 100 µL of a solvent (e.g., water, methanol, dichloromethane, hexanes) at room temperature. Vortex for 30 seconds. Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.
-
-
pKa Determination via Potentiometric Titration:
-
Causality: The pKa value quantifies the acidity of the compound, a key parameter for predicting its behavior in biological systems.
-
Method: Dissolve a precisely weighed amount of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low). Titrate with a standardized solution of NaOH (e.g., 0.1 M) while monitoring the pH with a calibrated pH meter. The pKa is the pH at the half-equivalence point.
-
Protocol 2: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: NMR provides the definitive connectivity and structural map of the molecule.
-
Method: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended to ensure the acidic proton is observable). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
-
Infrared (IR) Spectroscopy:
-
Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Method: Place a small amount of the dry sample onto the crystal of an ATR-FTIR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Causality: HRMS provides an exact mass, which confirms the elemental composition of the molecule.
-
Method: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer. Analyze the data to find the [M-H]⁻ or [M+H]⁺ ion and compare the measured mass to the calculated theoretical mass.
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Caption: Experimental workflow for compound characterization.
Section 5: Significance in Medicinal Chemistry and Drug Discovery
The structural motifs within 1-Methanesulfonylcyclopropane-1-carboxylic acid are highly relevant to modern drug design.
-
Role of the Carboxylic Acid: Carboxylic acids are prevalent in drugs because they can form strong ionic and hydrogen-bond interactions with biological targets like enzymes and receptors.[12] However, their ionized state at physiological pH can sometimes hinder cell membrane permeability. This makes the molecule a candidate for prodrug strategies, where the acid is temporarily masked as an ester to improve bioavailability.[1]
-
Utility of the Cyclopropane Ring: The cyclopropyl group is a "bioisostere" of a phenyl ring or a gem-dimethyl group but with a more rigid, three-dimensional structure. Its incorporation can enhance binding affinity by locking the molecule into a favorable conformation and can improve metabolic stability by blocking sites susceptible to enzymatic degradation.
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Impact of the Sulfonyl Group: Sulfone and sulfonamide groups are cornerstones of medicinal chemistry. They are chemically stable, act as hydrogen bond acceptors, and can significantly modulate the physicochemical properties of a molecule, including its acidity and solubility.
The combination of these features makes 1-Methanesulfonylcyclopropane-1-carboxylic acid a valuable scaffold. It allows medicinal chemists to explore chemical space by using the carboxylic acid as an anchor point for derivatization while benefiting from the metabolic stability and conformational rigidity imparted by the other groups. This could accelerate the discovery of more stable and effective medicines.[13]
Conclusion
1-Methanesulfonylcyclopropane-1-carboxylic acid is more than a simple organic molecule; it is a purpose-built tool for chemical innovation. Its properties are a direct result of the synergistic effects of its carboxylic acid, methanesulfonyl, and cyclopropane functionalities. The analytical workflows detailed in this guide provide a clear and robust pathway for its characterization, ensuring scientific rigor. For researchers in drug discovery, this compound represents a promising starting point for developing next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
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